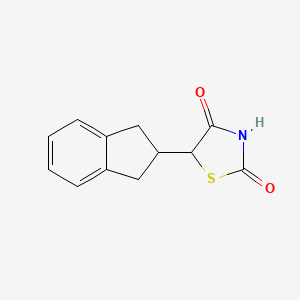
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both an indane and a thiazolidinedione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1H-indene with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.
科学研究应用
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
What sets 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione apart from similar compounds is its unique combination of an indane and a thiazolidinedione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities .
生物活性
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione family. Its unique structure includes an indene moiety, contributing to its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in metabolic disorders and inflammation.
Chemical Structure and Properties
The compound features a five-membered ring containing sulfur and nitrogen atoms along with a carbonyl group. The presence of the indene structure enhances its reactivity and biological profile.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
- Antihyperglycemic Effects : Thiazolidinediones are known for their ability to improve insulin sensitivity. This compound has shown potential in lowering blood glucose levels in diabetic models by enhancing glucose uptake in peripheral tissues.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects potentially through the inhibition of pro-inflammatory cytokines. This can be particularly beneficial in conditions such as diabetes and obesity where inflammation plays a critical role.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
Study 1: Antidiabetic Activity
A study focused on the synthesis of derivatives of thiazolidinediones demonstrated that compounds similar to this compound exhibited significant inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. The most potent derivative showed an IC50 value of 0.41 μM, indicating strong inhibitory activity against PTP1B .
Study 2: In Silico Analysis
Computational approaches using Density Functional Theory (DFT) have been employed to predict the pharmacological profile of thiazolidinedione derivatives. Molecular docking studies revealed potential interactions with key drug targets such as EGFR and ORF2 enzymes . These findings suggest that structural modifications can enhance bioactivity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazolidinedione derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | Hydroxy group on phenyl ring | Stronger antioxidant activity due to hydroxyl substitution |
| 5-(benzylidene)-thiazolidine-2,4-dione | Benzylidene substituent | Enhanced lipoxygenase inhibition |
| 5-(naphthalenyl)-thiazolidine-2,4-dione | Naphthalene moiety | Potentially higher affinity for PPAR receptors |
This table illustrates how structural variations can influence the pharmacological properties and therapeutic potential of thiazolidinediones.
属性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO2S/c14-11-10(16-12(15)13-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14,15) |
InChI 键 |
HFWTUYAYVKJBEO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)C3C(=O)NC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















